2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzothiazole ring with an azetidine moiety linked through a pyridinyl ether group. The presence of these functional groups endows the compound with distinctive chemical and biological properties, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often formed by the cyclization of appropriate amino alcohols or halides.
Ether Linkage Formation: The pyridinyl ether linkage is created by reacting pyridin-3-ol with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the azetidine and benzothiazole moieties through a carbonyl linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties are explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Pyridin-2-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
- 2-{3-[(Pyridin-4-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
- 2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzoxazole
Uniqueness
The uniqueness of 2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(16-19-14-5-1-2-6-15(14)23-16)20-9-12(10-20)11-22-13-4-3-7-18-8-13/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKMYLCAHXXTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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